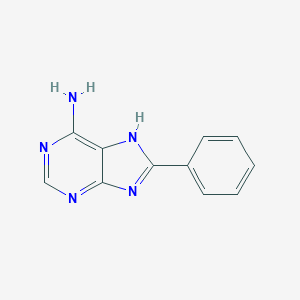

8-phenyl-7H-purin-6-amine

Übersicht

Beschreibung

AH5015 ist ein hocheffizienter, synchroner Ein-Chip-Buck-DC/DC-Wandlerchip. Er wurde entwickelt, um eine kontinuierliche Last von 5A mit hervorragenden Spannungs- und Lastregelungsfähigkeiten zu liefern. Das Gerät arbeitet in einem Eingangsspannungsbereich von 7V bis 38V und liefert eine einstellbare Ausgangsspannung von 3,3V bis 25V. AH5015 ist mit Kurzschluss- und Wärmeschutzschaltungen ausgestattet, die die Zuverlässigkeit des Systems verbessern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von AH5015 beinhaltet fortschrittliche Halbleiterfertigungstechniken. Das Verfahren umfasst in der Regel die folgenden Schritte:

Waferherstellung: Siliziumwafer werden im Czochralski-Verfahren hergestellt.

Photolithografie: Muster werden mithilfe von ultraviolettem Licht auf den Wafer übertragen.

Dotierung: Verunreinigungen werden hinzugefügt, um die elektrischen Eigenschaften des Siliziums zu verändern.

Ätzen: Unerwünschtes Material wird entfernt, um die gewünschten Schaltungsmuster zu erzeugen.

Abscheidung: Dünne Materialschichten werden auf den Wafer abgeschieden, um die verschiedenen Komponenten des Chips zu bilden.

Verpackung: Die hergestellten Chips werden in schützende Verpackungen verkapselt.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von AH5015 groß angelegte Halbleiterfertigungsanlagen. Diese Anlagen verwenden automatisierte Geräte, um Präzision und Konsistenz im Produktionsprozess zu gewährleisten. Qualitätskontrollmaßnahmen, wie z. B. elektrische Tests und Inspektionen, werden implementiert, um die Zuverlässigkeit und Leistung des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of AH5015 involves advanced semiconductor fabrication techniques. The process typically includes the following steps:

Wafer Fabrication: Silicon wafers are prepared using the Czochralski process.

Photolithography: Patterns are transferred onto the wafer using ultraviolet light.

Doping: Impurities are introduced to modify the electrical properties of the silicon.

Etching: Unwanted material is removed to create the desired circuit patterns.

Deposition: Thin layers of materials are deposited onto the wafer to form the various components of the chip.

Packaging: The fabricated chips are encapsulated in protective packages.

Industrial Production Methods

In industrial settings, the production of AH5015 involves large-scale semiconductor manufacturing facilities. These facilities use automated equipment to ensure precision and consistency in the production process. Quality control measures, such as electrical testing and inspection, are implemented to ensure the reliability and performance of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

AH5015, als elektronische Komponente, unterliegt nicht traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Er wurde entwickelt, um elektrische Reaktionen zu verarbeiten, wie z. B.:

Spannungsregelung: Der Chip regelt die Eingangsspannung, um eine stabile Ausgangsspannung bereitzustellen.

Strombegrenzung: Er begrenzt den Strom, um Schäden an der Schaltung zu vermeiden.

Häufige Reagenzien und Bedingungen

Die wichtigsten Reagenzien, die bei der Herstellung von AH5015 verwendet werden, sind Silizium, Dotierstoffe (wie Bor und Phosphor) und verschiedene Chemikalien, die in der Photolithografie und Ätzverfahren verwendet werden. Die Bedingungen umfassen hohe Temperaturen für die Dotierung und Abscheidung sowie kontrollierte Umgebungen, um Kontamination zu vermeiden .

Wichtigste gebildete Produkte

Das wichtigste gebildete Produkt ist der AH5015-Chip selbst, der in verschiedenen elektronischen Anwendungen eingesetzt wird, darunter Kfz-Ladegeräte, tragbare Geräte und Netzwerksysteme .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

8-Phenyl-7H-purin-6-amine has been investigated for its potential as an anticancer agent. It acts as an inhibitor of enzymes involved in cell proliferation, such as adenosine deaminase and xanthine oxidase. These enzymes play significant roles in purine metabolism, and their inhibition can lead to altered cellular processes conducive to cancer treatment . Several studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapeutics.

Phosphoinositide 3-Kinase (PI3K) Modulation

Recent research has highlighted the ability of certain derivatives of this compound to modulate the activity of phosphoinositide 3-kinases (PI3Ks). These kinases are critical in various signaling pathways related to inflammation, immune responses, and cancer progression. Compounds derived from this purine have shown promise in treating diseases associated with abnormal PI3K activity, including autoimmune disorders and cancers .

Biochemical Research

Cellular Signaling Pathways

The compound is being studied for its role in cellular signaling pathways. Its interaction with purine receptors suggests that it may influence various physiological processes, including cell growth and differentiation. The ability to act as a ligand for these receptors opens avenues for research into its effects on cellular behavior and potential therapeutic applications .

Fluorescent Nucleobases

C8-functionalized derivatives of purines, including this compound, are being explored as fluorescent nucleobases. These compounds can serve as conjugated scaffolds in the development of novel imaging agents for biological studies. Their unique photophysical properties make them suitable for tracking cellular processes at the molecular level .

Synthetic Applications

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex purine derivatives. Its structural modifications allow chemists to create a wide range of biologically active compounds through various chemical reactions such as alkylation and reductive amination . The ability to modify its structure enhances its utility in drug design and development.

Case Studies

Wirkmechanismus

Der Wirkungsmechanismus von AH5015 beinhaltet die Regelung elektrischer Energie. Der Chip verwendet eine Konstantfrequenz-, Mittelwertstrommodus-Regelstruktur, um eine stabile Ausgangsspannung bereitzustellen. Er integriert High-Side- und Low-Side-Schalter, um eine synchrone Gleichrichtung zu erreichen, was die Effizienz verbessert. Die interne Kompensation und die Soft-Start-Funktionen gewährleisten einen reibungslosen Betrieb und verhindern Einschaltströme .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

FH5015: Ein weiterer hocheffizienter, synchroner Ein-Chip-Buck-DC/DC-Wandler mit ähnlichen Eigenschaften.

FS5175AE: Ein Dual-Cell- (8.4V/8.7V) und Triple-Cell- (12.6V) Lithium-Batterielade-IC mit vergleichbaren Anwendungen.

Einzigartigkeit

AH5015 zeichnet sich durch seinen breiten Eingangsspannungsbereich (7V bis 38V) und seinen hohen Wirkungsgrad (bis zu 95 %) aus. Er verfügt außerdem über integrierte Kurzschluss- und Wärmeschutzschaltungen, wodurch er für verschiedene Anwendungen sehr zuverlässig ist .

Biologische Aktivität

8-Phenyl-7H-purin-6-amine, a purine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a phenyl group at the 8-position of the purine ring, which influences its interactions with various biological macromolecules, including enzymes and receptors. Understanding its biological activity is crucial for potential therapeutic applications.

This compound can be synthesized through several methods, typically involving the introduction of the phenyl group via substitution reactions. Common synthetic routes include:

- Starting Materials : The synthesis often begins with a purine precursor.

- Reaction Conditions : The phenyl group is introduced using phenyl halides in the presence of bases.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

The compound's chemical structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H10N4 |

| CAS Number | 17720-22-8 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, which may include:

- Enzymes : It may inhibit key enzymes involved in cellular signaling pathways.

- Receptors : The compound can bind to various receptors, potentially modulating their activity.

The presence of the phenyl group enhances binding affinity and specificity, which is crucial for its pharmacological effects.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth by targeting specific kinases involved in tumor progression .

- Antiviral Properties : Some research suggests that purine derivatives can exhibit antiviral activity by interfering with viral replication mechanisms .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- FLT3 Inhibition : A study demonstrated that related purine derivatives could inhibit FLT3 kinase autophosphorylation in cellular models, suggesting potential use in treating FLT3-mutated leukemias .

- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the purine scaffold can significantly affect biological activity, highlighting the importance of the phenyl group in enhancing efficacy against various targets .

- Xenograft Models : In vivo studies using mouse xenograft models have shown promising results in reducing tumor size when treated with purine derivatives similar to this compound .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 8-Methylpurine | Methyl group | Moderate kinase inhibition |

| 8-Ethylpurine | Ethyl group | Lower cytotoxicity |

| 8-(4-Fluorophenyl)-purine | Fluorinated phenyl | Enhanced receptor binding |

This table illustrates how variations in substituents can affect the biological profile of purine derivatives.

Eigenschaften

IUPAC Name |

8-phenyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMQOHDPKOQCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309321 | |

| Record name | 8-phenyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-22-8 | |

| Record name | MLS003115082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-phenyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.